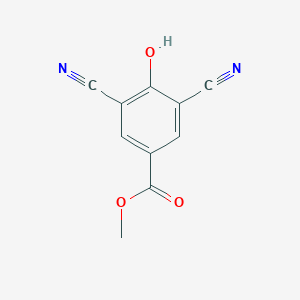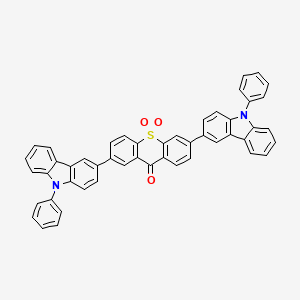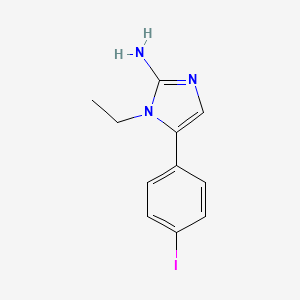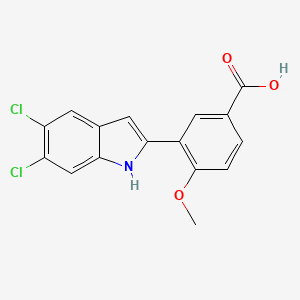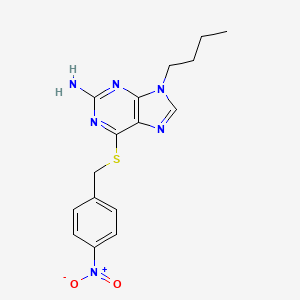
9-Butyl-6-((4-nitrobenzyl)thio)-9H-purin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Butyl-6-((4-nitrobenzyl)thio)-9H-purin-2-amine is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids like DNA and RNA. This particular compound features a butyl group, a nitrobenzylthio group, and an amine group attached to the purine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-6-((4-nitrobenzyl)thio)-9H-purin-2-amine typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other precursors.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides.
Attachment of the Nitrobenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group on the purine core with 4-nitrobenzylthiol.
Amine Functionalization:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The thioether linkage can be cleaved and substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, thiols, and other nucleophiles.
Major Products
Reduction of Nitro Group: 9-Butyl-6-((4-aminobenzyl)thio)-9H-purin-2-amine.
Substitution of Thioether: Various substituted purines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Novel Compounds: Used as an intermediate in the synthesis of other purine derivatives.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes that interact with purine derivatives.
DNA/RNA Studies: Used in studies involving nucleic acid analogs.
Medicine
Antiviral Agents: Potential use in the development of antiviral drugs.
Cancer Research: Investigated for its potential in cancer treatment due to its ability to interfere with nucleic acid metabolism.
Industry
Material Science:
Wirkmechanismus
The mechanism of action of 9-Butyl-6-((4-nitrobenzyl)thio)-9H-purin-2-amine would depend on its specific application. In biological systems, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes that process purine derivatives.
Interfering with Nucleic Acids: Integrating into DNA or RNA strands and disrupting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Mercaptopurine: A purine analog used in cancer treatment.
Azathioprine: An immunosuppressive drug that is a derivative of 6-mercaptopurine.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
9-Butyl-6-((4-nitrobenzyl)thio)-9H-purin-2-amine is unique due to its specific functional groups, which may confer distinct chemical reactivity and biological activity compared to other purine derivatives.
Eigenschaften
CAS-Nummer |
94093-92-2 |
|---|---|
Molekularformel |
C16H18N6O2S |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
9-butyl-6-[(4-nitrophenyl)methylsulfanyl]purin-2-amine |
InChI |
InChI=1S/C16H18N6O2S/c1-2-3-8-21-10-18-13-14(21)19-16(17)20-15(13)25-9-11-4-6-12(7-5-11)22(23)24/h4-7,10H,2-3,8-9H2,1H3,(H2,17,19,20) |
InChI-Schlüssel |
SUMJYTWKVHRDRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C=NC2=C1N=C(N=C2SCC3=CC=C(C=C3)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




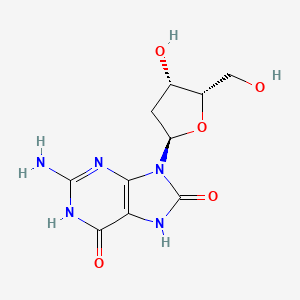
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine](/img/structure/B12938354.png)
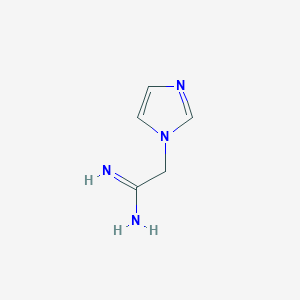
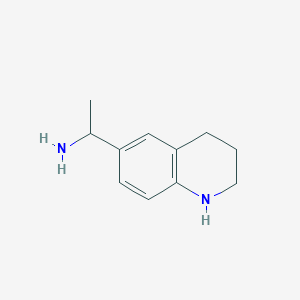

![tert-Butyl (S)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12938369.png)
